molecular formula C19H20Cl2N2O2 B12116114 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B12116114
M. Wt: 379.3 g/mol
InChI Key: FWPFVGKOSCLRDT-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone substituted with two aromatic groups (4-chlorobenzyl and 4-chlorophenyl) and a tetrahydrofuran (THF)-2-ylmethyl moiety. The presence of dual 4-chlorophenyl groups suggests strong hydrophobic interactions, while the THF substituent may enhance solubility and bioavailability compared to purely aromatic analogs. Urea derivatives are known for their versatility in drug design due to hydrogen-bonding capacity and structural rigidity .

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-(oxolan-2-ylmethyl)urea

InChI

InChI=1S/C19H20Cl2N2O2/c20-15-5-3-14(4-6-15)12-23(13-18-2-1-11-25-18)19(24)22-17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2,(H,22,24)

InChI Key

FWPFVGKOSCLRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 4-chlorobenzyl isocyanate can be reacted with 4-chlorophenylamine in the presence of a base to form the urea core.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the urea intermediate with a tetrahydrofuran-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea exhibits notable anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation across various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These results suggest that the compound may induce apoptosis and disrupt critical signaling pathways involved in cell survival and proliferation, making it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly in the context of addiction therapy. Studies indicate that it can modulate the endocannabinoid system, which is crucial for regulating drug-seeking behavior.

Case Study: Drug-Seeking Behavior in Rats

In a controlled study involving rats trained to self-administer cocaine, administration of the compound resulted in a significant reduction in drug-seeking behavior compared to control groups. This suggests its potential application in treating addiction and related disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea. Modifications to the phenyl and tetrahydrofuran groups can significantly influence its pharmacological properties.

Key Observations :

  • Substitution at specific positions on the phenyl rings enhances receptor affinity.
  • The presence of chlorine atoms appears to increase anticancer potency.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylurea derivatives, which exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison with structurally similar compounds:

Structural Analogues with Halogenated Aromatic Groups

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
1-(4-Chlorobenzyl)-3-(6-chloro-o-tolyl)-1-(2-pyrrolidinylethyl)urea hydrochloride Pyrrolidinylethyl, 6-chloro-o-tolyl C₂₂H₂₇Cl₂N₃O·HCl Antagonist activity; improved CNS penetration due to pyrrolidine group
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea Trifluoromethyl, 4-hydroxyphenyl C₁₄H₁₀ClF₃N₂O₂ Enhanced metabolic stability (CF₃ group); potential antiproliferative activity
1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea 2-Fluorobenzoyl C₁₄H₁₀ClFN₂O₂ Herbicidal activity; strong hydrogen-bonding with fluorobenzoyl group
1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea derivatives Imidazolidine-2-ylidene Variable (e.g., C₁₇H₁₅ClN₄O) Antiviral activity (e.g., against HSV-1); structural rigidity from imidazolidine
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea Methoxy, 3,4-dichlorophenyl C₁₅H₁₂Cl₃N₂O₂ Probable insecticidal activity; increased lipophilicity from dichloro substitution

Key Structural Trends:

  • Halogenation : The 4-chlorophenyl/benzyl groups are common in antiviral and CNS-active compounds, enhancing binding to hydrophobic pockets .
  • Solubility Modifiers : THF (in the target compound) or pyrrolidine groups (e.g., ) improve solubility compared to purely aromatic derivatives.
  • Electron-Withdrawing Groups : Trifluoromethyl () and fluorobenzoyl () substituents increase metabolic stability and target affinity.

Pharmacological Activity Comparison

  • Antiviral Activity : Imidazolidine-2-ylidene-substituted ureas (e.g., ) show efficacy against herpes simplex virus (HSV-1), with EC₅₀ values in the micromolar range. The target compound’s THF group may further optimize pharmacokinetics.
  • CNS Effects : Pyrrolidinylethyl-substituted ureas () demonstrate sedative effects in mice, likely via GABAergic modulation. The absence of such groups in the target compound suggests divergent applications.
  • Antiparasitic Potential: Analogous chlorophenyl ureas (e.g., ) are explored for Chagas disease, though the target compound’s THF group may reduce cytotoxicity compared to dichlorophenyl derivatives.

Biological Activity

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea, with the CAS number 866247-99-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H20_{20}Cl2_2N2_2O2_2
  • Molecular Weight : 379.3 g/mol
  • Structural Characteristics : The compound features a urea functional group and a tetrahydrofuran moiety, which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea exhibit notable anticancer properties. For example, derivatives of related structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Caki-1 (renal cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)ureaMCF-7TBDInduction of apoptosis
Related Compound AA5490.79Inhibition of cell proliferation
Related Compound BCaki-10.48Activation of caspase pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacteria and fungi, suggesting a potential role in treating infections .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBD
Candida albicansTBD

The biological activity of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea may be attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Breast Cancer : A derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than standard chemotherapeutics.
  • Antifungal Efficacy : In vitro tests showed that compounds structurally related to the target compound effectively inhibited Candida biofilm formation without toxicity to human cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea, and how can reaction conditions be optimized?

  • The compound can be synthesized via urea-forming reactions between appropriately substituted isocyanates and amines. For example, analogs are synthesized using inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes controlling stoichiometry, temperature, and solvent polarity to minimize side reactions and maximize yield.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this urea derivative?

  • Single-crystal X-ray diffraction (e.g., at 123 K with R factor <0.06) provides precise bond lengths and angles for stereochemical confirmation . Complementary techniques include 1H^1H/13C^{13}C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular ion verification. For dynamic structural insights, consider variable-temperature NMR or DFT computational modeling .

Q. How can researchers evaluate the cytotoxicity of this compound in cell-based assays?

  • Use the MTT assay in HEK293 or similar cell lines: incubate cells with the compound (e.g., 72 hours at 37°C, 5% CO2_2), followed by MTT reagent addition and spectrophotometric quantification at 570 nm. Determine the CC50_{50} (50% cytotoxic concentration) to establish non-toxic ranges for subsequent antiviral or pharmacological studies .

Advanced Research Questions

Q. What methodologies are employed to assess antiviral activity against RNA viruses like Coxsackievirus B3 (CVB3)?

  • After confirming non-toxicity, infect cells with CVB3 (MOI 0.01–0.1) and treat with the compound. Monitor cytopathic effects (CPE) and quantify viral titers via plaque assays or TCID50_{50}. Calculate EC50_{50} using the Reed-Muench method. For example, a 0.77 log reduction in viral titer (12.8% efficacy) was observed for related urea derivatives .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s potency against biological targets?

  • Modify substituents on the tetrahydrofuran or chlorophenyl groups to improve steric and electronic interactions. For instance:

  • Replace the 4-chlorobenzyl group with fluorinated or bulkier aryl groups to enhance target binding.
  • Introduce polar moieties (e.g., hydroxyl, carboxyl) to improve solubility and bioavailability.
  • Test analogs using in silico docking against targets like inosine 5′-monophosphate dehydrogenase (IMPDH) to prioritize synthesis .

Q. How should researchers address contradictions in reported biological activities of urea derivatives?

  • Discrepancies may arise from assay conditions (e.g., cell type, virus strain) or structural variations. For example:

  • Low anti-CVB3 activity (EC50_{50} 211.4–359.7 µg/mL ) vs. potent IMPDH inhibition in Cryptosporidium highlights target specificity.
  • Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell antiviral screens) and standardize protocols (e.g., fixed incubation times, controlled passage numbers).

Q. What mechanistic insights can be gained from studying enzyme inhibition by this compound?

  • For IMPDH inhibition, conduct kinetic assays (e.g., NAD+^+ depletion monitored at 340 nm) and co-crystallize the compound with the enzyme to identify binding residues. Compare inhibitory constants (Ki_i) with known inhibitors like mycophenolic acid. Note that 1-(4-chlorophenyl)urea analogs may act as non-competitive inhibitors by binding to allosteric sites .

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